(2-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone
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Overview
Description
(2-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound that features a chlorophenyl group, a methylpyridazinyl group, and a piperazinyl group
Mechanism of Action
Target of Action
Similar compounds have been found to target mycobacterium tuberculosis h37ra and glutathione peroxidase 4 (GPX4) .
Mode of Action
For instance, compounds with similar structures have been found to exhibit significant activity against Mycobacterium tuberculosis H37Ra .
Biochemical Pathways
Similar compounds have been found to induce ferroptosis , suggesting that this compound may also affect pathways related to this process.
Pharmacokinetics
Similar compounds are known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra and induce ferroptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions One common method starts with the preparation of the 6-methylpyridazin-3-yl intermediate, which is then reacted with piperazineThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the coupling process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) are often used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(2-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
(4-(4-chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone: Similar structure but different substituents.
(2,6-dichloropyridin-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone: Contains a pyridyl group and a fluorine atom.
Uniqueness
(2-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields .
Properties
IUPAC Name |
(2-chlorophenyl)-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c1-12-6-7-15(19-18-12)20-8-10-21(11-9-20)16(22)13-4-2-3-5-14(13)17/h2-7H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIBSSFVKBPDBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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